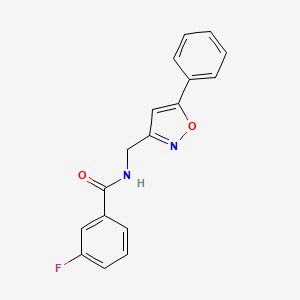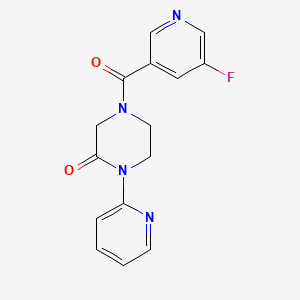
3-(Azidomethyl)-6-chloro-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azidomethyl)-6-chloro-2-methylpyridine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the pyridine family and is known for its azide functional group. The azide group is a highly reactive group that has been used in a variety of chemical reactions.
作用机制
The mechanism of action of 3-(Azidomethyl)-6-chloro-2-methylpyridine is not well understood. However, it is believed that the azide group plays a key role in its activity. The azide group is highly reactive and can undergo a variety of chemical reactions. This makes it a useful tool for modifying other molecules and creating new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Azidomethyl)-6-chloro-2-methylpyridine are not well studied. However, it is believed that the compound may have some toxic effects on cells. This is due to the presence of the azide group, which can react with cellular components and cause damage.
实验室实验的优点和局限性
One of the main advantages of using 3-(Azidomethyl)-6-chloro-2-methylpyridine in lab experiments is its high reactivity. This makes it a useful tool for modifying other molecules and creating new compounds. Additionally, the compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers.
However, there are also some limitations to using 3-(Azidomethyl)-6-chloro-2-methylpyridine in lab experiments. One of the main limitations is its potential toxicity. The azide group can react with cellular components and cause damage, which can make it difficult to study the compound in living organisms.
未来方向
There are many future directions for research involving 3-(Azidomethyl)-6-chloro-2-methylpyridine. One possible direction is the development of new compounds based on this molecule. The high reactivity of the azide group makes it a useful tool for creating new drugs, catalysts, and materials.
Another possible direction is the study of the compound's toxicity. Understanding the biochemical and physiological effects of 3-(Azidomethyl)-6-chloro-2-methylpyridine is important for its safe use in scientific research.
Conclusion:
In conclusion, 3-(Azidomethyl)-6-chloro-2-methylpyridine is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is relatively easy to synthesize and purify, and its high reactivity makes it a useful tool for modifying other molecules and creating new compounds. However, the potential toxicity of the azide group makes it important to carefully study the compound's biochemical and physiological effects. Overall, 3-(Azidomethyl)-6-chloro-2-methylpyridine is a valuable tool for scientific research and has many potential future applications.
合成方法
The synthesis of 3-(Azidomethyl)-6-chloro-2-methylpyridine involves the reaction of 6-chloro-2-methylpyridine with sodium azide in the presence of a solvent such as dimethylformamide (DMF). The reaction takes place at high temperature and pressure and requires careful monitoring to ensure the desired product is obtained. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-(Azidomethyl)-6-chloro-2-methylpyridine has been used in a variety of scientific research applications. One of the most common uses is in the synthesis of new compounds. The azide functional group can be easily modified to create new molecules with unique properties. This has led to the development of new drugs, catalysts, and materials.
属性
IUPAC Name |
3-(azidomethyl)-6-chloro-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-5-6(4-10-12-9)2-3-7(8)11-5/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWUPPHODBOPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-6-chloro-2-methylpyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

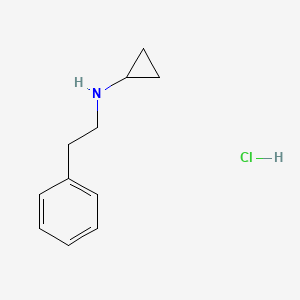
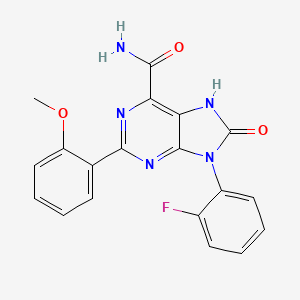
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2856303.png)
![N-(4-butylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2856304.png)
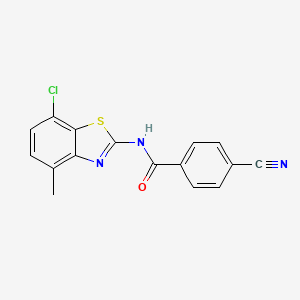
![(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2856307.png)

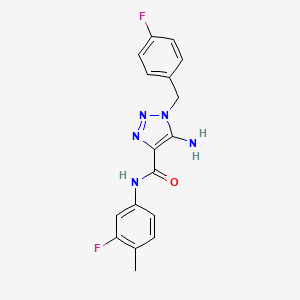
![Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2856312.png)
![5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2856313.png)
